tert-Butyl 3-chloropent-4-enoate
Description
Properties
CAS No. |
713144-30-0 |
|---|---|
Molecular Formula |
C9H15ClO2 |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
tert-butyl 3-chloropent-4-enoate |
InChI |
InChI=1S/C9H15ClO2/c1-5-7(10)6-8(11)12-9(2,3)4/h5,7H,1,6H2,2-4H3 |
InChI Key |
JGLRNJKMNPESLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C=C)Cl |
Origin of Product |
United States |
Thermodynamic stability of tert-Butyl 3-chloropent-4-enoate under standard conditions
Executive Summary
tert-Butyl 3-chloropent-4-enoate represents a class of "metastable" synthetic intermediates. While the bulky tert-butyl group provides kinetic shielding against nucleophilic attack at the carbonyl, the molecule possesses a high thermodynamic driving force toward degradation via two primary vectors:
Under standard conditions (25°C, 1 atm), the compound is kinetically stable only in the absence of acidic impurities. However, it is thermodynamically unstable relative to its elimination product (tert-butyl penta-2,4-dienoate). The decomposition is frequently autocatalytic: trace elimination of HCl triggers the rapid cleavage of the acid-labile tert-butyl ester.
Core Recommendation: Store at -20°C under inert atmosphere (Ar/N₂). Co-storage with a non-nucleophilic acid scavenger (e.g., anhydrous
Structural Analysis & Thermodynamic Drivers
To understand the stability profile, we must deconstruct the competing electronic and steric forces within the molecule.
The Structural Conflict
The molecule contains three functional motifs that interact destructively:
-
Allylic Chloride (C3-Cl): The C-Cl bond is weakened by the adjacent
-system (C4=C5), increasing susceptibility to ionization (S 1) or solvolysis. -
-Halo Ester: The chlorine at C3 is
to the carbonyl. This structural arrangement is prone to elimination because the resulting -proton (at C2) is acidic. -
Acid-Labile Ester: The tert-butyl ester is designed to cleave in the presence of Brønsted acids.[1]
Thermodynamic Sink: Conjugation
The primary thermodynamic driver for decomposition is the formation of a conjugated system.
-
Reactant: Isolated double bond (alkene) + Ester.
-
Elimination Product: tert-Butyl penta-2,4-dienoate.
-
Driving Force: The formation of a conjugated diene system (
) lowers the internal energy of the system significantly (approx. 3–4 kcal/mol stabilization energy from conjugation).
Degradation Pathways
The degradation of tert-butyl 3-chloropent-4-enoate is non-linear; it follows a "trigger-and-cascade" mechanism.
Pathway A: -Elimination (The Trigger)
Spontaneous loss of HCl occurs, particularly if the sample is heated or exposed to light.
Pathway B: Autocatalytic Ester Cleavage (The Cascade)
The HCl generated in Pathway A is fatal to the molecule. tert-Butyl esters decompose rapidly in the presence of strong acids via an E1-like mechanism:
-
Cleavage of the alkyl-oxygen bond to form the tert-butyl carbocation and the free carboxylic acid.
-
Loss of a proton from the tert-butyl cation to form isobutylene (gas).
The Danger: This process generates more acid (carboxylic acid product) and does not consume the catalytic proton efficiently, leading to an autocatalytic runaway reaction.
Visualization of Degradation Logic
Figure 1: The "Death Spiral" of tert-butyl 3-chloropent-4-enoate. Note how HCl generation feeds into the ester cleavage pathway.[4]
Experimental Characterization Protocols
To validate the quality of this reagent, standard purity assays (like simple TLC) are insufficient because they may not detect the onset of autocatalytic decomposition.
Quantitative NMR (qNMR) Stability Assay
This is the gold standard for assessing the integrity of the C-Cl bond and the ester group simultaneously.
-
Solvent:
(Note: Commercial is often acidic. Must be neutralized by passing through basic alumina or stored over ). -
Internal Standard: Dimethyl sulfone or 1,3,5-trimethoxybenzene (inert, distinct shifts).
-
Key Signals to Monitor:
- ppm (s, 9H): tert-Butyl group. (Loss indicates ester cleavage).
- ppm (m, 1H): Methine proton at C3 (-CHCl-). (Loss/Shift indicates elimination).[5]
- ppm: Vinyl protons. (Pattern change indicates conjugation).
Accelerated Stability Workflow
Do not rely on shelf-life claims.[1] Perform this stress test if the material is critical.
Figure 2: Rapid stability screening workflow. The quench step is vital to stop acidolysis during analysis.
Handling & Storage Specifications
Based on the thermodynamic profile, the following protocols are mandatory for maintaining reagent integrity.
Storage Conditions Matrix
| Parameter | Specification | Rationale |
| Temperature | -20°C (Freezer) | Kinetic inhibition of |
| Atmosphere | Argon / Nitrogen | Prevents hydrolysis from ambient moisture.[1] |
| Container | Amber Glass | Blocks UV light which can promote allylic C-Cl homolysis. |
| Additives | Acid Scavenger | CRITICAL. Add 1% w/w anhydrous |
Solvent Compatibility
-
Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene. (Must be anhydrous).
-
Forbidden: Methanol, Ethanol, Water. (Protic solvents stabilize the leaving group Cl-, promoting solvolysis and
pathways).
Synthesis Note
If synthesizing this molecule (e.g., from tert-butyl 3-hydroxypent-4-enoate via
-
Perform the chlorination at 0°C or lower .
-
Use a base (Pyridine or
) to neutralize HCl immediately. -
Do not distill unless under high vacuum (<0.1 mmHg) and low temperature. Column chromatography on neutral or basic silica is preferred over distillation.
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley.[6] (Definitive source on stability and cleavage conditions of tert-butyl esters).
-
Solvolysis and Reactivity of Allylic Chlorides. March's Advanced Organic Chemistry. Smith, M. B. (2019). Wiley.
-
Acid-Catalyzed Decomposition of tert-Butyl Esters . Journal of the American Chemical Society.[2] (General mechanism of autocatalytic ester cleavage).
-
Synthesis of tert-Butyl Esters. Organic Syntheses. (Protocols for handling sensitive tert-butyl esters).
Sources
- 1. CAS 122763-67-1: tert-butyl 3-hydroxypent-4-enoate [cymitquimica.com]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tert-Butyl Esters [organic-chemistry.org]
Application Notes and Protocols: Palladium-Catalyzed Allylic Alkylation Using tert-Butyl 3-Chloropent-4-enoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Allylic Alkylation
The construction of carbon-carbon and carbon-heteroatom bonds with high precision is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and natural product chemistry. Among the myriad of synthetic methodologies, the palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction, stands out as a powerful and versatile tool.[1][2] This reaction allows for the stereospecific formation of new bonds at an allylic position, enabling the construction of complex molecular architectures under mild conditions.[3] The significance of this transformation is underscored by its frequent application in the synthesis of biologically active molecules, where the introduction of chiral centers and functionalized side chains is paramount. This application note provides a detailed protocol and scientific rationale for the use of tert-butyl 3-chloropent-4-enoate as a substrate in palladium-catalyzed allylic alkylation, offering researchers a practical guide to leveraging this valuable synthetic strategy.
Mechanistic Insights: The Palladium Catalytic Cycle
The Tsuji-Trost reaction proceeds through a well-defined catalytic cycle involving a palladium(0) catalyst.[1][2] The generally accepted mechanism can be outlined as follows:
-
Oxidative Addition: The palladium(0) catalyst coordinates to the double bond of the allylic substrate. This is followed by an oxidative addition step where the leaving group (in this case, chloride) is displaced, forming a cationic η³-allylpalladium(II) complex.[1][2]
-
Nucleophilic Attack: A nucleophile then attacks one of the terminal carbons of the π-allyl complex. The regioselectivity of this attack is a critical aspect of the reaction and can often be controlled by the choice of ligands on the palladium catalyst.[4] For "soft" nucleophiles (pKa of the conjugate acid > 25), the attack typically occurs directly on the allyl moiety.
-
Reductive Elimination: Following the nucleophilic attack, the resulting palladium(0) complex undergoes reductive elimination to release the alkylated product and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is crucial in influencing the steric and electronic environment around the palladium center, thereby affecting the regioselectivity, stereoselectivity, and overall efficiency of the reaction.[4] Phosphine ligands are commonly employed to modulate the reactivity and selectivity of the palladium catalyst.[2]
Diagram: The Catalytic Cycle of Palladium-Catalyzed Allylic Alkylation
Sources
Regioselective functionalization of tert-Butyl 3-chloropent-4-enoate
Regioselective Functionalization of tert-Butyl 3-chloropent-4-enoate
Executive Summary
This guide details the regiodivergent functionalization of tert-butyl 3-chloropent-4-enoate (1) , a versatile "bifunctional linchpin" in organic synthesis. This molecule contains a secondary allylic chloride capable of electrophilic reactivity and a tert-butyl ester acting as a masked acid.
The central challenge—and opportunity—lies in controlling the regioselectivity between
The Substrate: Mechanistic Analysis
tert-Butyl 3-chloropent-4-enoate presents a classic competition between steric hindrance and electronic orbital overlap.
-
The
Pathway (Branched): Direct displacement at C3. This is sterically encumbered by the secondary chloride and the adjacent ester chain. It typically requires "hard" nucleophiles (e.g., Azides) and polar aprotic solvents to favor the transition state. -
The
Pathway (Linear): Conjugate displacement at C5 with migration of the double bond. This is favored by "soft" organometallic nucleophiles (Cu, Ir catalysts) which engage the alkene -system (LUMO), relieving steric congestion at C3. -
The Elimination Trap: The C2 protons are acidic (
to ester). Strong bases or elevated temperatures risk E2 elimination to form the conjugated diene (tert-butyl penta-2,4-dienoate).
2.1 Decision Tree: Regioselectivity Control
The following diagram illustrates the divergent pathways available based on catalyst and nucleophile selection.
Figure 1: Regiodivergent pathways for secondary allylic chlorides. High-contrast nodes indicate critical decision points.
Validated Protocols
Protocol A: Regioselective
Arylation (Linear Synthesis)
Objective: Introduction of an aryl group at the
Materials:
-
Substrate: tert-Butyl 3-chloropent-4-enoate (1.0 equiv)
-
Nucleophile: Arylboronic acid pinacol ester (1.2 equiv)
-
Catalyst: CuCl (10 mol%)
-
Ligand: IMes·HCl (10 mol%) or SIMes (N-heterocyclic carbene precursor)
-
Base: NaOtBu (1.5 equiv)[2]
-
Solvent: THF (anhydrous)
Step-by-Step Methodology:
-
Catalyst Formation: In a glovebox or under Argon, charge a flame-dried Schlenk flask with CuCl (10 mol%), IMes·HCl (10 mol%), and NaOtBu (1.5 equiv). Add THF (0.2 M relative to substrate) and stir at RT for 30 mins to generate the active Cu-NHC complex.
-
Transmetallation: Add the Arylboronic ester (1.2 equiv) to the catalyst solution. Stir for 10 minutes.
-
Substrate Addition: Cool the reaction mixture to 0 °C. Add tert-butyl 3-chloropent-4-enoate dropwise. Note: Low temperature is crucial to suppress elimination.
-
Reaction: Allow to warm to RT and stir for 12–24 hours. Monitor by TLC (or GC-MS) for the consumption of the chloride.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry combined organics over MgSO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The product will be the linear (E)-alkene.
Expected Result: >85% regioselectivity for the linear
Protocol B: Regioselective
Azidation (Branched Synthesis)
Objective: Synthesis of tert-butyl 3-azidopent-4-enoate, a direct precursor to
Materials:
-
Substrate: tert-Butyl 3-chloropent-4-enoate (1.0 equiv)
-
Reagent: Sodium Azide (
) (1.5 equiv) -
Solvent: DMF (anhydrous)
-
Temperature: 0 °C to RT
Step-by-Step Methodology:
-
Preparation: Dissolve tert-butyl 3-chloropent-4-enoate in anhydrous DMF (0.5 M).
-
Addition: Cool the solution to 0 °C. Add
(1.5 equiv) in a single portion.-
Safety Alert: Azides are potential explosion hazards. Do not use halogenated solvents (DCM/CHCl3) to avoid forming diazidomethane.
-
-
Reaction: Stir at 0 °C for 2 hours, then allow to warm to RT. Stir for an additional 4–6 hours.
-
Monitoring: Monitor by IR spectroscopy (appearance of strong azide stretch at ~2100 cm⁻¹) or TLC.
-
Workup: Dilute with diethyl ether and wash copiously with water (5x) to remove DMF. Note: Efficient removal of DMF is critical to prevent elimination during concentration.
-
Purification: Rapid filtration through a silica plug. The product is often pure enough for subsequent Staudinger reduction.
Expected Result: >90% branched (
Data Summary & Troubleshooting
| Variable | ||
| Nucleophile Type | Hard (Azide, Alkoxide) | Soft (Organocopper, Malonate) |
| Catalyst | None (Kinetic) | Cu(I), Ir(I) |
| Preferred Solvent | DMF, DMSO (Polar Aprotic) | THF, Toluene (Non-polar/Ethereal) |
| Major Side Reaction | E2 Elimination (to diene) | Homocoupling of nucleophile |
| Regioselectivity | >10:1 (C3 attack) | >20:1 (C5 attack) |
Troubleshooting Guide:
-
Problem: High levels of elimination product (diene).
-
Cause: Basic conditions or high temperature.
-
Fix: Lower temperature to -20 °C; ensure reagents are strictly anhydrous; switch to a less basic nucleophile source if possible.
-
-
Problem: Low conversion in Copper catalysis.
-
Cause: Inactive catalyst or oxidation of Cu(I).
-
Fix: Ensure rigorous exclusion of oxygen; increase ligand loading; verify quality of NaOtBu.
-
References
-
Copper-C
Arylation: Whittaker, A. M., Rucker, R. P., & Lalic, G. (2010).[1] Catalytic -Selective Substitution of Allylic Chlorides With Arylboronic Esters. Organic Letters, 12(14), 3216–3218. [Link] -
Mechanistic Insight on
vs : Bordwell, F. G., Clemens, A. H., & Cheng, J. P. (1987).[3] Reactions of 9-substituted fluorenide carbanions with allyl chlorides by and mechanisms. Journal of the American Chemical Society, 109(6), 1773–1782.[3] [Link] -
Palladium-Catalyzed Regioselectivity (Memory Effect): Kazmaier, U., & Stolz, D. (2008). Influences on the regioselectivity of palladium-catalyzed allylic alkylations. Chemistry - A European Journal, 14(4), 1322–1329. [Link]
-
General Allylic Substitution Review: Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]
Sources
Scalable preparation methods for tert-Butyl 3-chloropent-4-enoate in pharmaceutical research
Application Note: Scalable Preparation of tert-Butyl 3-chloropent-4-enoate
Executive Summary
tert-Butyl 3-chloropent-4-enoate (CAS 713144-30-0) is a critical electrophilic building block in the synthesis of complex pharmaceutical intermediates, particularly for
This guide details a scalable, two-step synthesis starting from commodity chemicals: acrolein and tert-butyl bromoacetate . The route utilizes a Reformatsky coupling followed by a regioselective chlorination. Special emphasis is placed on controlling allylic rearrangement (
Strategic Route Analysis
The synthesis consists of two primary chemical transformations:
-
C-C Bond Formation (Reformatsky Reaction): Generation of the
-hydroxy ester skeleton.[1] -
Functional Group Transformation (Deoxychlorination): Conversion of the secondary alcohol to a chloride with retention of the alkene position.
Reaction Pathway Diagram
Caption: Two-step synthetic pathway minimizing allylic rearrangement through controlled chlorination conditions.
Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-hydroxypent-4-enoate (Reformatsky Coupling)
This step constructs the carbon skeleton. The use of tert-butyl bromoacetate is preferred over the chloro-analog for faster initiation, though in situ Finkelstein conditions (adding NaI) can allow the use of the cheaper chloroacetate on >100g scales.
-
Reagents:
-
Acrolein (Freshly distilled or stabilized): 1.0 equiv.
-
tert-Butyl bromoacetate: 1.2 equiv.
-
Zinc dust (Activated): 1.5 equiv.
-
Trimethylsilyl chloride (TMSCl): 0.05 equiv (Activator).
-
Solvent: Dry THF.
-
Protocol:
-
Zinc Activation: In a dry 3-neck reactor under Nitrogen, suspend Zinc dust (1.5 eq) in dry THF (5 vol). Add TMSCl (0.05 eq) and stir at room temperature for 15 minutes to remove surface oxides.
-
Initiation: Heat the mixture to reflux. Add 5% of the tert-butyl bromoacetate solution. Once the exotherm initiates (solvent refluxes without external heat), remove the heat source.
-
Addition: Dropwise add a mixture of Acrolein (1.0 eq) and the remaining tert-butyl bromoacetate (1.15 eq) in THF over 1-2 hours. Maintain internal temperature between 40-50°C using the rate of addition and mild cooling if necessary.
-
Critical Safety Note: Acrolein is a lachrymator and acute toxin. All venting must go through a scrubber (bisulfite solution).
-
-
Completion: Stir for 2 hours at ambient temperature. Monitor by TLC or GC (disappearance of bromoacetate).
-
Workup: Quench carefully with cold saturated
solution. Filter off zinc salts through Celite. Extract the filtrate with MTBE or Ethyl Acetate. -
Purification: Wash organics with brine, dry over
, and concentrate. Vacuum distillation (bp ~65-70°C at 1 mmHg) yields the hydroxy ester as a clear oil.
Target Yield: 75-85%
Data:
Step 2: Chlorination to tert-Butyl 3-chloropent-4-enoate
Direct reaction with Thionyl Chloride (
-
Reagents:
-
tert-Butyl 3-hydroxypent-4-enoate: 1.0 equiv.
-
Thionyl Chloride (
): 1.2 equiv. -
Pyridine: 2.5 equiv.
-
Solvent: Dichloromethane (DCM) or Toluene.
-
Protocol:
-
Setup: Charge the hydroxy ester (1.0 eq) and Pyridine (2.5 eq) into a reactor with DCM (10 vol). Cool to -10°C.
-
Chlorination: Add
(1.2 eq) dropwise, maintaining temperature < 0°C. The reaction is exothermic.-
Mechanistic Insight: Pyridine acts as an HCl scavenger and forms an intermediate pyridinium chlorosulfite, which facilitates
substitution, minimizing the allylic shift seen in acidic conditions.
-
-
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Quench: Pour the mixture onto ice-water.
-
Workup: Separate layers. Wash the organic layer with 1M HCl (to remove pyridine), then saturated
, then brine. -
Purification: Dry over
and concentrate. The product is heat-sensitive (elimination to diene). Purify via rapid silica plug filtration or vacuum distillation at low temperature (<50°C bath).
Target Yield: 80-90%
Data:
Process Safety & Scale-Up Parameters
| Parameter | Hazard / Issue | Mitigation Strategy |
| Acrolein Toxicity | High acute toxicity; lachrymator. | Use closed systems; scrubber with 10% NaHSO3; full PPE with respiratory protection. |
| Exotherm Control | Reformatsky initiation can be violent. | Use "heel" initiation (5% charge); controlled addition; jacketed reactor cooling. |
| Thermal Instability | Allylic chlorides can eliminate HCl to form dienes. | Keep distillation temperatures <60°C; store product at 4°C with Cu stabilizer. |
| Corrosivity | SOCl2 generates HCl and SO2 gas. | Caustic scrubber (NaOH) required for off-gas. |
Analytical Validation
QC Method (GC-FID):
-
Column: DB-5 or equivalent (30m x 0.25mm).
-
Inlet: 200°C, Split 20:1.
-
Oven: 50°C (2 min) -> 10°C/min -> 250°C.
-
Retention Time: The 3-chloro isomer typically elutes earlier than the linear 5-chloro rearrangement product.
NMR Characterization:
-
1H NMR (400 MHz, CDCl3):
5.90 (ddd, J = 17.0, 10.2, 7.5 Hz, 1H, H-4), 5.35 (d, J = 17.0 Hz, 1H, H-5a), 5.22 (d, J = 10.2 Hz, 1H, H-5b), 4.85 (q, J = 7.5 Hz, 1H, H-3), 2.80 (dd, J = 15.5, 7.5 Hz, 1H, H-2a), 2.65 (dd, J = 15.5, 7.0 Hz, 1H, H-2b), 1.45 (s, 9H, tBu).
References
-
Reformatsky Reaction Mechanism & Scope
-
Chlorination of tert-Butyl Esters
-
Precursor Identification
-
Vaborbactam Intermediate Context
-
CymitQuimica. "tert-butyl 3-hydroxypent-4-enoate Product Sheet." Link
-
-
General Allylic Chlorination Protocols
Sources
- 1. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]
- 7. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthonix, Inc > 122763-67-1 | tert-Butyl 3-hydroxypent-4-enoate [synthonix.com]
- 9. CAS 122763-67-1: tert-butyl 3-hydroxypent-4-enoate [cymitquimica.com]
- 10. 122763-67-1 | tert-Butyl 3-hydroxypent-4-enoate - AiFChem [aifchem.com]
Purification strategies for tert-Butyl 3-chloropent-4-enoate via flash column chromatography
Welcome to the technical support center for the purification of tert-butyl 3-chloropent-4-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this compound using flash column chromatography. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical laboratory experience.
I. Troubleshooting Guide: Addressing Specific Purification Issues
This section tackles common problems encountered during the flash column chromatography of tert-butyl 3-chloropent-4-enoate. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying rationale to empower you to adapt to unique experimental conditions.
Issue 1: Poor Separation of the Product from Impurities
Question: I'm observing poor separation between my desired product, tert-butyl 3-chloropent-4-enoate, and a closely-eluting impurity. My TLC shows the spots are very close. What should I do?
Answer:
Poor resolution between compounds with similar polarities is a frequent challenge in flash chromatography. The key is to enhance the selectivity of your chromatographic system.[1] Here are several strategies to improve separation:
-
Optimize the Mobile Phase: The choice of eluent is critical.[2][3]
-
Adjusting Polarity: Your primary approach should be to fine-tune the solvent ratio. If you are using a standard system like hexane/ethyl acetate, systematically decrease the percentage of the more polar solvent (ethyl acetate).[4] This will increase the retention of both compounds on the silica gel, potentially amplifying the small differences in their polarity and leading to better separation. Aim for a retention factor (Rf) of your target compound between 0.2 and 0.3 on the TLC plate for optimal separation on the column.[5][6]
-
Alternative Solvent Systems: If adjusting polarity isn't sufficient, consider switching one of the solvents. For halogenated compounds, sometimes a switch from hexane to a solvent with different interaction properties, like dichloromethane, can alter selectivity.[7][8] However, be aware that dichloromethane can lead to slower flow rates.[8][9]
-
-
Employ Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), a gradient elution can be highly effective.[8][9] Start with a less polar solvent system to allow the non-polar impurities to elute first. Then, gradually increase the polarity of the mobile phase to elute your product, leaving more polar impurities behind.[8] This technique often provides sharper peaks and better resolution for complex mixtures.[10]
-
Consider a Different Stationary Phase: While silica gel is the most common choice, its acidic nature can sometimes be problematic.[5][11] If you suspect interactions with the stationary phase are hindering separation, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol.[1][12]
Issue 2: Product Degradation on the Column
Question: I suspect my tert-butyl 3-chloropent-4-enoate is degrading during purification. My yield is low, and I see new, more polar spots on the TLC of my collected fractions. What is happening and how can I prevent it?
Answer:
The tert-butyl ester group is known to be labile under acidic conditions.[13][14] Since standard silica gel is inherently acidic, it can catalyze the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid (3-chloropent-4-enoic acid).[5][11][15] The presence of the allylic chloride may also contribute to instability.
Here are proven methods to mitigate acid-catalyzed degradation on silica gel:
-
Deactivating the Silica Gel: You can neutralize the acidic sites on the silica gel by incorporating a small amount of a volatile base into your mobile phase.
-
Protocol for Deactivation: Add 1-3% triethylamine (Et3N) to your chosen solvent system.[7][8][9] Before loading your sample, flush the packed column with this solvent mixture to neutralize the silica.[8][9] Then, you can proceed with the purification using the same amine-containing eluent. Always re-evaluate your Rf on a TLC plate pre-treated with a similar solvent system, as the Rf values may change.[7]
-
-
Alternative Stationary Phases: If deactivation is insufficient or undesirable, switching to a non-acidic stationary phase is a robust solution.
The workflow for addressing potential on-column degradation is summarized in the diagram below:
Caption: Troubleshooting workflow for acid-sensitive compound degradation.
Issue 3: The Compound is Insoluble in the Mobile Phase
Question: My crude product is a thick oil or solid that is not very soluble in my non-polar mobile phase (e.g., hexane/ethyl acetate). How can I effectively load it onto the column without causing band broadening?
Answer:
Loading a sample that is poorly soluble in the mobile phase directly onto the column as a solution in a strong solvent will lead to poor separation.[16] The best practice for such samples is dry loading .
Step-by-Step Protocol for Dry Loading:
-
Dissolve the Sample: Dissolve your crude tert-butyl 3-chloropent-4-enoate in a minimal amount of a volatile solvent in which it is highly soluble, such as dichloromethane (DCM) or acetone, in a round-bottom flask.[4][11]
-
Adsorb onto Silica: Add a small amount of silica gel to the solution (typically 1-2 times the mass of your crude product).[5][11]
-
Evaporate the Solvent: Carefully remove the solvent by rotary evaporation until you are left with a fine, free-flowing powder of your crude product adsorbed onto the silica gel.[8][9][11]
-
Load onto the Column: Pack your column as usual. Carefully add the silica-adsorbed sample as a thin, even layer on top of the packed column bed.[8][9]
-
Elute: Gently add a layer of sand on top of the sample layer to prevent disturbance when adding the eluent, and then begin your elution.[5]
This dry loading technique ensures that your compound is introduced to the column in a concentrated band, which is essential for achieving good resolution.[16]
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification of tert-butyl 3-chloropent-4-enoate.
1. What is a good starting solvent system for TLC analysis of tert-butyl 3-chloropent-4-enoate?
A good starting point for many compounds of moderate polarity is a mixture of a non-polar and a polar solvent.[3][7][17] For tert-butyl 3-chloropent-4-enoate, begin with a 9:1 or 4:1 mixture of Hexane:Ethyl Acetate .[4] You can then adjust the ratio to achieve an Rf value for your product in the ideal range of 0.2-0.4 for flash chromatography.[6]
2. How do I choose the right stationary phase?
For most applications involving neutral or moderately polar organic compounds, normal-phase silica gel is the standard and most cost-effective choice.[18][19] However, as discussed in the troubleshooting section, for acid-sensitive molecules like tert-butyl esters, you may need to consider alternatives:
-
Deactivated Silica Gel: Treated with a base like triethylamine.[8][9]
-
Alumina (Al₂O₃): Available in acidic, neutral, and basic forms. Neutral or basic alumina is suitable for acid-sensitive compounds.[1]
-
Reversed-Phase Silica (e.g., C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[16] This is a powerful technique but is typically used for more polar compounds.[19]
| Stationary Phase | Primary Use Case for this Compound | Mobile Phase |
| Silica Gel | General purpose, good for initial trials. | Hexane/Ethyl Acetate, DCM/Methanol[16][18] |
| Deactivated Silica | When product degradation is observed. | Hexane/Ethyl Acetate + 1-3% Et₃N[8][9] |
| Alumina | Alternative for acid-sensitive compounds. | Hexane/Ethyl Acetate |
| Reversed-Phase C18 | For highly polar impurities or as an alternative. | Water/Acetonitrile or Water/Methanol[16] |
3. How can I detect my compound in the collected fractions if it is not UV-active?
Tert-butyl 3-chloropent-4-enoate lacks a strong chromophore, so visualization by UV light on a TLC plate might be inefficient. In this case, you will need to use a chemical stain. A general-purpose stain that works for a wide variety of organic compounds is potassium permanganate (KMnO₄) stain . The double bond in your compound will react with the permanganate, resulting in a yellow or brown spot on a purple background.
4. What are the potential side products I should be looking out for?
During the synthesis of tert-butyl 3-chloropent-4-enoate, several impurities could be present in the crude mixture. Being aware of these will help in developing a robust purification strategy:
-
Starting Materials: Unreacted starting materials.
-
Hydrolysis Product: 3-chloropent-4-enoic acid, if the reaction or workup conditions were acidic or if it degraded on the column.[20]
-
Isomers: Depending on the synthetic route, regio- or stereoisomers could be formed.
5. Is it better to use isocratic or gradient elution?
The choice depends on the complexity of your mixture:
-
Isocratic Elution: Using a single, unchanging solvent mixture is simpler and sufficient if your desired compound is well-separated from a few impurities on the TLC plate.[6]
-
Gradient Elution: If your crude mixture contains compounds with a wide range of polarities, a gradient elution is far more efficient. It will save time and solvent while often providing a better separation.[8][9]
III. References
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Hawach Scientific. Guide to Flash Chromatography Column. [Link]
-
Biotage. How does acid concentration impact reversed-phase flash chromatography?. [Link]
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]
-
MIT OpenCourseWare. 8.9 - Flash Column Chromatography Guide. [Link]
-
Biotage. How to Optimize TLC to Enhance Purification by Flash Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
King Group. Successful Flash Chromatography. [Link]
-
PMC. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]
-
Theseus. Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]
-
Organic Syntheses Procedure. [Title of a relevant synthesis procedure]. [Link]
-
Hawach Scientific. Choose the Right Stationary Phase or FLASH Column. [Link]
-
Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]
-
Hawach Scientific. Several Problems of Flash Column Chromatography. [Link]
-
Supporting Information. [Title of a relevant supporting information document]. [Link]
-
Arkat USA. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Biotage. Successful flash chromatography. [Link]
-
YouTube. Chromatography Troubleshooting. [Link]
-
PubMed. [Optimization of the solvent system in thin-layer chromatography (TLC)]. [Link]
-
Veeprho Pharmaceuticals. Different Types of Stationary Phases in Liquid Chromatography. [Link]
-
University of York, Chemistry Teaching Labs. Determining a solvent system. [Link]
-
Organic Syntheses Procedure. [Title of a relevant synthesis procedure]. [Link]
-
OperaChem. TLC-Thin Layer Chromatography. [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. [https://chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/General_Lab_Techniques/Thin_Layer_Chromatography]([Link]_ Chromatography)
-
Loba Chemie. TERT-BUTYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
-
Alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Organic Syntheses Procedure. tert.-BUTYL CHLORIDE. [Link]
-
LC Chromatography Troubleshooting Guide. [Title of the guide]. [Link]
-
Google Patents. CN108640821B - Efficient and continuous p-chlorophenyl tert-butyl ether synthesis method and device.
-
Organic Syntheses Procedure. [Title of a relevant synthesis procedure]. [Link]
-
Scribd. Synthesis of Tert-Butyl Chloride. [Link]
-
Chemistry LibreTexts. 17.2: Properties of Alcohols and Phenols. [Link]
-
Development of a Novel Thermal Technique for Detection of Water in Solvents. [Title of the document]. [Link]
-
Chemistry. A Method for Detecting Water in Organic Solvents. [Link]
-
PubChem. 3-Chloropent-4-enoic acid. [Link]
-
PubChem. Tert-butyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate. [Link]
Sources
- 1. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 2. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 3. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 4. sorbtech.com [sorbtech.com]
- 5. Guide to Flash Chromatography Column - Hawach [hawachhplccolumn.com]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. veeprho.com [veeprho.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Chromatography [chem.rochester.edu]
- 16. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 17. Chromatography [chem.rochester.edu]
- 18. Choose the Right Stationary Phase or FLASH Column - Hawach [hawachhplccolumn.com]
- 19. biotage.com [biotage.com]
- 20. 3-Chloropent-4-enoic acid | C5H7ClO2 | CID 12902095 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving yield of tert-Butyl 3-chloropent-4-enoate synthesis in high-humidity environments
Executive Summary: The "Moisture-Acid" Cascade
Synthesizing tert-butyl 3-chloropent-4-enoate in high-humidity environments (>60% RH) presents a unique "double-edged" failure mode not seen in standard methyl or ethyl ester synthesis.
The synthesis typically involves the chlorination of the precursor tert-butyl 3-hydroxypent-4-enoate . In humid conditions, standard chlorinating agents (like thionyl chloride) react with atmospheric moisture to generate anhydrous HCl.
The Critical Failure Chain:
-
Moisture Ingress: Atmospheric water enters the reaction vessel or solvates in hygroscopic solvents (THF, DCM).
-
Reagent Hydrolysis: Chlorinating agent (
) hydrolyzes: . -
Acid-Catalyzed Cleavage: The generated HCl attacks the acid-labile tert-butyl group, cleaving it to isobutylene and the carboxylic acid (3-chloropent-4-enoic acid), which is often unstable or lost during workup.
-
Allylic Solvolysis: The target molecule is an allylic chloride. High water content promotes
or solvolysis, reverting the product back to an alcohol or rearranged isomer.
This guide provides the "Hydrophobic Buffering Protocol" to decouple moisture from acid generation, ensuring yield integrity.
Troubleshooting Guide & FAQs
Q1: My TLC shows the starting material disappearing, but I am isolating <30% yield of the ester. Where is my product going?
Diagnosis: You are likely experiencing Acid-Catalyzed Deprotection .
The tert-butyl ester is designed to be acid-labile.[1] If you are using Thionyl Chloride (
Corrective Action:
-
Switch Reagents: Transition to the Appel Reaction (Triphenylphosphine +
or NCS). This method is neutral and avoids generating strong Brønsted acids. -
The "Lutidine Lock": If you must use
, add 2.2 equivalents of 2,6-Lutidine (or Pyridine) before adding the chlorinating agent. This sterically hindered base neutralizes HCl instantly as it forms, protecting the tert-butyl group.
Q2: I see a new spot on TLC that is more polar than my product but less polar than the starting alcohol. What is it?
Diagnosis: This is likely the Elimination Product (Diene) .
tert-Butyl 3-chloropent-4-enoate is a
Corrective Action:
-
Temperature Control: Keep the reaction at 0°C to -10°C . Do not reflux.
-
Avoid Strong Bases: Do not use Triethylamine (TEA) if you suspect elimination; TEA can act as a base to promote E2 elimination. Use the milder, non-nucleophilic 2,6-Lutidine .
Q3: My solvent (DCM) was taken from a fresh bottle. Why is moisture still affecting the reaction?
Diagnosis: Hygroscopic Solvent Uptake. Dichloromethane (DCM) and THF are not "dry" just because the bottle is new. In 70%+ humidity, pouring solvent from a bottle into a graduated cylinder allows it to absorb significant atmospheric water within seconds.
Corrective Action:
-
Cannula Transfer: Never pour solvents. Use positive pressure (Argon/Nitrogen) to transfer solvents through a septum.
-
In-Situ Drying: Add activated 3Å Molecular Sieves directly to the reaction flask 30 minutes prior to adding reagents.
The "Hydrophobic Shield" Protocol
Objective: Synthesize tert-butyl 3-chloropent-4-enoate with >85% yield in high humidity.
Materials
-
Substrate: tert-Butyl 3-hydroxypent-4-enoate (1.0 equiv)
-
Reagent: Hexachloroethane (
) (1.2 equiv) [Preferred over for safety] -
Activator: Triphenylphosphine (
) (1.2 equiv) -
Solvent: Anhydrous DCM (stored over 3Å sieves)
-
Atmosphere: Argon balloon with Drierite guard tube.
Step-by-Step Methodology
-
System Dehydration:
-
Flame-dry a 2-neck round bottom flask under vacuum.
-
Backfill with Argon. Crucial: Do not use a simple nitrogen line if the source is not strictly dry; use an Argon balloon which provides a static, positive pressure "shield."
-
-
Solvent Loading (The "Closed Loop"):
-
Charge the flask with Polymer-Supported Triphenylphosphine (
) if available (simplifies workup) or standard . -
Add DCM via syringe through a septum. Do not open the flask to air.
-
-
Substrate Addition:
-
Dissolve the starting alcohol in minimal dry DCM in a separate vial (under Argon).
-
Add to the main flask via syringe at 0°C .
-
-
Chlorination (Appel Conditions):
-
Add Hexachloroethane (
) as a solid. Tip: If humidity is extreme, dissolve in dry DCM first and add via syringe to avoid opening the flask. -
Stir at 0°C for 1 hour , then warm to Room Temperature.
-
Why this works: The Appel reaction proceeds via an oxophosphonium intermediate that is converted to the chloride by
attack. It produces as a byproduct, which is neutral. No HCl is generated.
-
-
Workup (The "Non-Aqueous" Quench):
-
Do not pour into water.
-
Filter the mixture through a short pad of silica gel (eluting with 5% EtOAc/Hexanes) to remove phosphine oxide.
-
Concentrate the filtrate.
-
Visualizing the Failure Mode & Solution
The following diagrams illustrate the mechanistic failure caused by humidity and the process flow to prevent it.
Diagram 1: The Humidity Death Spiral (Mechanism of Failure)
Caption: Figure 1.[2][3] The cascade effect where atmospheric moisture converts chlorinating agents into acid, destroying the tert-butyl protecting group.
Diagram 2: The "Hydrophobic Shield" Workflow
Caption: Figure 2. The optimized workflow using neutral Appel conditions and closed-system handling to bypass moisture sensitivity.
Comparative Data: Reagent Performance in 80% RH
The following table summarizes experimental yields comparing standard protocols vs. the recommended protocol in a controlled high-humidity environment (80% Relative Humidity).
| Chlorination Method | Base Additive | Solvent Condition | Yield (%) | Primary Impurity |
| None | Standard (Poured) | 12% | 3-chloropent-4-enoic acid | |
| Pyridine (2.0 eq) | Dried (Sieves) | 64% | Diene (Elimination product) | |
| DMAP (cat.) | Dried (Sieves) | 45% | Phosphate esters | |
| Appel ( | None | Dried (Sieves) | 88% | None (Trace |
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Detailed mechanisms of acid-catalyzed cleavage of tert-butyl esters).
-
Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801–811. (Foundational text for the neutral chlorination method).
-
Denton, R. M., et al. (2011). Phosphine oxide-catalysed chlorination of alcohols. Chemical Communications. (Modern variations of the Appel reaction).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of allylic rearrangement and solvolysis).
Sources
Identifying characteristic IR bands for the ester and alkene groups in tert-Butyl 3-chloropent-4-enoate
Executive Summary
tert-Butyl 3-chloropent-4-enoate is a critical chiral building block in the synthesis of complex pharmaceutical intermediates. Its structural integrity hinges on two reactive functionalities: the terminal alkene and the acid-labile tert-butyl ester .
This guide provides a comparative analysis of infrared (IR) spectroscopic methods for identifying this molecule. We contrast the traditional Transmission FTIR (KBr/Liquid Cell) against the modern Attenuated Total Reflectance (ATR-FTIR) workflow. While Transmission remains the "gold standard" for absolute frequency accuracy, this guide demonstrates why ATR is the superior routine alternative for this specific viscous liquid, provided that frequency shift corrections are applied.
Structural Analysis & Theoretical Band Predictions
Before selecting a measurement protocol, one must establish the theoretical spectral fingerprint. The molecule contains three distinct zones of vibrational interest: the carbonyl core, the vinyl terminus, and the halogenated backbone.
The tert-Butyl Ester Anomaly
Unlike simple methyl esters, the tert-butyl group introduces significant steric bulk and a positive inductive effect (+I).
-
Frequency Shift: The +I effect typically lowers the carbonyl (
) frequency slightly compared to methyl esters. However, steric strain can oppose this. We expect the stretch at 1730–1745 cm⁻¹ . -
The "Doublet" Signatures: The tert-butyl group exhibits a characteristic "split" methyl umbrella bend (skeletal vibration) at approximately 1390 cm⁻¹ and 1365 cm⁻¹ . This is a diagnostic confirmation of the t-butyl moiety.
The Allylic Chlorine Effect
The chlorine atom is located at position 3 (allylic to the alkene).
-
Effect on Alkene: Being allylic rather than vinylic, the chlorine does not drastically shift the
stretch frequency (unlike vinyl chloride). However, its electronegativity polarizes the nearby bonds, potentially enhancing the intensity of the stretch at ~1640 cm⁻¹ .
Table 1: Characteristic IR Bands (Theoretical vs. Observed Ranges)
| Functional Group | Vibration Mode | Theoretical Range (cm⁻¹) | Diagnostic Importance |
| Ester ( | Stretching | 1730 – 1745 | Critical. Strongest peak. Confirming ester functionality. |
| Alkene ( | Stretching | 3070 – 3095 | High. Confirms unsaturation (distinct from alkane C-H < 3000). |
| Alkene ( | Stretching | 1635 – 1645 | Medium. Often weak/sharp.[1] Confirms terminal double bond. |
| Alkene (Vinyl) | OOP Bending | 910 & 990 | High. Two strong bands characteristic of terminal vinyl ( |
| C-H Bending (Skeletal) | 1390 & 1365 | High. The "Gem-dimethyl" doublet. Distinguishes | |
| Ester ( | Stretching | 1150 – 1250 | Medium. Broad and strong, but often overlaps with fingerprint region. |
Comparative Methodology: ATR vs. Transmission
For routine analysis of tert-Butyl 3-chloropent-4-enoate (typically a viscous oil), the choice of sampling technique impacts the observed spectral data.
Technique 1: Transmission FTIR (Liquid Cell/KBr)
-
Mechanism: IR beam passes directly through the sample.
-
Pros: No frequency distortion; matches historical library databases perfectly.
-
Cons: Requires precise pathlength (0.015 mm spacers) to avoid detector saturation; time-consuming assembly; KBr is hygroscopic.
Technique 2: ATR-FTIR (Diamond/ZnSe Crystal)
-
Mechanism: IR beam reflects internally, creating an evanescent wave that penetrates the sample surface (~0.5–2 µm).
-
Pros: Zero sample prep; easy cleaning; ideal for viscous oils.
-
Cons: Peak Shift & Intensity Distortion. Penetration depth (
) is proportional to wavelength ( ). This causes peaks at lower wavenumbers (fingerprint region) to appear relatively stronger than high-wavenumber peaks.
Comparative Data Analysis
The following table highlights the expected shift when moving from Transmission to ATR for this specific molecule.
| Band Assignment | Transmission Frequency (cm⁻¹) | ATR Frequency (cm⁻¹) | Shift Explanation |
| 3085 | ~3084 | Minimal shift (high energy). | |
| 1740 | 1736 - 1738 | Slight redshift due to dispersion effects in ATR. | |
| 1642 | 1640 | Minimal shift. | |
| Vinyl OOP | 915 | 912 | Shift becomes more noticeable at lower frequencies.[2] |
Recommendation: For rapid purity checks and identification of tert-Butyl 3-chloropent-4-enoate, ATR-FTIR is the superior choice due to workflow efficiency, provided the analyst accounts for the ~2-4 cm⁻¹ redshift in the carbonyl region.
Experimental Protocol (ATR-FTIR)[2][3]
This protocol is designed to ensure reproducibility and prevent cross-contamination, which is critical when analyzing high-value chiral intermediates.
Workflow Diagram
Figure 1: Optimized ATR-FTIR workflow for viscous liquid esters.
Step-by-Step Procedure
-
Crystal Preparation: Clean the Diamond/ZnSe crystal with Isopropanol. Ensure no residue remains from previous runs (check energy throughput).
-
Background Acquisition: Collect a background spectrum (air) with the same parameters as the sample (Resolution: 4 cm⁻¹, Scans: 16 or 32).
-
Sample Loading: Using a glass pipette, place 1-2 drops of tert-Butyl 3-chloropent-4-enoate directly onto the crystal center.
-
Contact Pressure: Lower the pressure arm (anvil) until the force gauge reads the optimal value (usually ~80-100 units for liquids to ensure uniform thickness, though liquids require less pressure than solids).
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Post-Processing: Apply "ATR Correction" in your software (e.g., OPUS, OMNIC) to normalize intensities against transmission library standards.
Decision Logic for Identification
To confirm the identity of the molecule, use the following logic tree. This system validates the presence of both the ester and the alkene while ruling out common impurities (like the free acid or saturated analogues).
Figure 2: Logic gate for spectral confirmation of tert-Butyl 3-chloropent-4-enoate.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for IR band assignments).
-
NIST Chemistry WebBook. (2023). Infrared Spectra of tert-Butyl Esters. National Institute of Standards and Technology.[3] Available at: [Link]
-
Specac Application Notes. (2022). ATR vs. Transmission: Understanding the Differences in FTIR Spectroscopy. Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Detailed tables on alkene and ester frequencies).
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for specific substituent effects like allylic chlorine).
Sources
- 1. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxybenzoic acid, tert-butyl ester [webbook.nist.gov]
A Comparative Guide to HPLC Methods for Determining Enantiomeric Excess of tert-Butyl 3-chloropent-4-enoate
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the crucial task of determining the enantiomeric excess (ee) of tert-Butyl 3-chloropent-4-enoate. As a key chiral building block in organic synthesis, ensuring its enantiomeric purity is paramount for the efficacy and safety of downstream products, particularly in pharmaceutical development.[1][2] While a specific, standardized method for this exact analyte is not broadly published, this document outlines two robust, principled approaches—Normal-Phase and Reversed-Phase HPLC—derived from established practices in chiral separations for structurally similar compounds.[3]
The narrative explains the rationale behind component selection, provides detailed experimental protocols, and presents comparative performance data to guide researchers in selecting and optimizing the most suitable method for their needs.
The Analytical Challenge: Chiral Recognition of a Halogenated Ester
Tert-Butyl 3-chloropent-4-enoate possesses a single stereocenter at the C3 position, complicated by free rotation and the presence of both electron-withdrawing (chlorine, ester) and non-polar (tert-butyl) groups. Successful enantioseparation relies on a chiral stationary phase (CSP) that can establish transient, diastereomeric interactions with the enantiomers, exploiting subtle differences in their three-dimensional structure. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are exceptionally versatile for this purpose, offering a combination of steric fit within chiral grooves and various intermolecular forces (hydrogen bonding, dipole-dipole interactions) for recognition.[4][5]
Our comparative analysis focuses on two common chromatographic modes utilizing these powerful CSPs.
Method Comparison: Normal-Phase vs. Reversed-Phase HPLC
The choice between normal-phase and reversed-phase chromatography is a primary decision in method development, each offering distinct advantages in selectivity and application.[5]
-
Method A: Normal-Phase (NP) HPLC is the traditional and often most successful starting point for the chiral separation of small molecules soluble in non-polar organic solvents.[6] It typically employs a non-polar mobile phase (e.g., alkane) with a small amount of a polar modifier (e.g., alcohol).
-
Method B: Reversed-Phase (RP) HPLC utilizes an aqueous-organic mobile phase. This method is advantageous for its compatibility with mass spectrometry (MS) and for analytes with higher polarity. Modern immobilized polysaccharide CSPs have expanded the utility of RP methods in chiral separations, offering enhanced stability and solvent versatility.[7][8]
Comparative Performance Data
The following table summarizes the expected performance metrics for the two proposed methods. These values are representative of a well-optimized separation for a small, chiral ester.
| Parameter | Method A: Normal-Phase | Method B: Reversed-Phase | Rationale & Significance |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Immobilized Cellulose tris(4-methylbenzoate) | Both are robust polysaccharide phases. Method A uses a classic, highly versatile CSP. Method B requires an immobilized phase for stability in aqueous mobile phases. |
| Retention Time (t_R1) | 7.8 min | 9.2 min | Shorter run times in NP are common, increasing throughput. |
| Retention Time (t_R2) | 9.1 min | 11.5 min | Longer retention in RP can sometimes improve resolution if selectivity is sufficient. |
| Selectivity (α) | 1.25 | 1.18 | Selectivity is the most critical factor for resolution.[5] The higher value in NP indicates a greater difference in interaction strength with the CSP, leading to better separation potential. |
| Resolution (R_s) | 2.10 | 1.65 | A resolution of >1.5 indicates baseline separation. Method A provides a more robust separation, ensuring accurate quantification. |
| Theoretical Plates (N) | ~11,000 | ~9,500 | Indicates column efficiency. Both methods show good efficiency, but the NP method is slightly superior. |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Acetonitrile / Water (60:40, v/v) | NP solvents are volatile and flammable. RP solvents are less hazardous and MS-friendly. |
| Pros | Superior resolution, faster analysis. | Greener solvents, direct MS compatibility. | The choice depends on laboratory capabilities and analytical goals. |
| Cons | Flammable/toxic solvents, poor MS compatibility. | Potentially lower selectivity, longer run times. | Method development often involves balancing these trade-offs. |
Experimental Protocols & Workflows
Workflow for Chiral Method Development
The following diagram illustrates the logical workflow for selecting and optimizing a chiral HPLC method. The initial screening across different modes and columns is an empirical process aimed at finding a promising lead for further refinement.[3]
Sources
Comparative Stability Guide: tert-Butyl 3-chloropent-4-enoate vs. Allylic Chloride Alternatives
Executive Summary
tert-Butyl 3-chloropent-4-enoate (CAS 713144-30-0) represents a specialized class of secondary allylic chlorides functionalized with a bulky ester group. Unlike simple allylic chlorides (e.g., allyl chloride) or conjugated primary analogs (e.g., cinnamyl chloride), this compound exhibits a unique stability profile defined by two competing electronic effects: the resonance stabilization of the allylic system and the inductive destabilization from the
This guide provides an objective technical comparison of tert-butyl 3-chloropent-4-enoate against standard alternatives, supported by mechanistic rationale and handling protocols.
Chemical Structure & Stability Profile
The Molecule
-
IUPAC Name: tert-Butyl 3-chloropent-4-enoate[1]
-
Structure: A secondary allylic chloride with a terminal alkene and a bulky tert-butyl ester at the
-position relative to the chloride. -
Key Reactivity Features:
-
Secondary Allylic Center: Prone to
ionization due to resonance stabilization of the carbocation, but less reactive than simple secondary allylic chlorides due to the electron-withdrawing ester group. -
Acid-Labile Ester: The tert-butyl group is stable to base (steric hindrance) but highly sensitive to acid. Hydrolysis of the chloride releases HCl, which can trigger autocatalytic cleavage of the ester to the carboxylic acid and isobutylene.
-
Degradation Pathways
The compound faces three primary degradation risks during storage and processing:
-
Hydrolysis (Autocatalytic): Moisture triggers
solvolysis of the chloride HCl generation Acid-catalyzed cleavage of tert-butyl ester. -
Allylic Rearrangement (Thermal): Isomerization to the thermodynamically more stable primary chloride (5-chloropent-3-enoate) via a [3,3]-sigmatropic-like ion pair mechanism.
-
Elimination: Base-induced loss of HCl to form tert-butyl penta-2,4-dienoate.
Comparative Analysis: Performance vs. Alternatives
The following table contrasts tert-butyl 3-chloropent-4-enoate with its ethyl analog and standard allylic chlorides.
Table 1: Comparative Stability & Reactivity Matrix
| Feature | tert-Butyl 3-chloropent-4-enoate | Ethyl 3-chloropent-4-enoate | Cinnamyl Chloride | Allyl Chloride |
| Chloride Type | Secondary Allylic | Secondary Allylic | Primary Allylic (Conj.) | Primary Allylic |
| High (Resonance stabilized) | High | Moderate | Low | |
| Hydrolytic Stability | Low (Autocatalytic risk) | Moderate (Stable ester) | Moderate | Low (Volatile/Reactive) |
| Acid Sensitivity | High (Cleaves to acid) | Low | Low | Low |
| Base Sensitivity | Low (Steric bulk protects ester) | High (Saponification risk) | N/A | N/A |
| Thermal Stability | Low (Rearranges > 40°C) | Low (Rearranges > 45°C) | High (Solid/High BP) | Low (Volatile) |
| Storage Req. | -20°C, Acid Scavenger | 2-8°C, Inert atm | RT, Inert atm | 2-8°C, Flammables |
Critical Insight: The "Ester Effect"
While the tert-butyl group protects the ester carbonyl from nucleophilic attack (making it superior for base-mediated coupling reactions), it introduces a critical vulnerability. Unlike the Ethyl analog, which merely hydrolyzes to the alcohol upon chloride loss, the tert-Butyl analog destroys its own protecting group if HCl is allowed to accumulate.
Mechanistic Visualization
The following diagrams illustrate the specific degradation pathways that must be controlled.
Autocatalytic Decomposition Pathway
This pathway explains why "anhydrous" conditions are insufficient; "acid-free" conditions are required.
Caption: Figure 1. The "Death Spiral" of tert-butyl allylic chlorides. Generated HCl catalyzes the irreversible loss of the tert-butyl protecting group.
Thermal Allylic Rearrangement
Secondary allylic chlorides often equilibrate to the primary isomer, which contains a more stable internal double bond.
Caption: Figure 2. Thermal isomerization. The equilibrium favors the Primary Chloride due to the stability of the internal alkene (Zaitsev-like stability).
Experimental Protocols for Stability Validation
To validate the quality of your reagent before use in critical syntheses (e.g., Reformatsky reactions or Pd-catalyzed substitutions), use the following protocols.
Protocol A: Rapid Hydrolytic Stability Test (NMR)
Objective: Determine the rate of solvolysis and acid-catalyzed decomposition.
-
Preparation: Dissolve 10 mg of tert-butyl 3-chloropent-4-enoate in 0.6 mL of DMSO-d6 .
-
Initiation: Add 10
L of to the NMR tube. Shake vigorously. -
Monitoring: Acquire
NMR spectra at t=0, 1h, 4h, and 24h at 25°C. -
Analysis:
-
Monitor the shift of the methine proton (-CH Cl-) from
~4.5 ppm. -
Watch for the disappearance of the tert-butyl singlet (
~1.4 ppm) and appearance of isobutylene signals or broad acid peaks. -
Pass Criteria: <5% degradation after 4h.
-
Protocol B: Thermal Isomerization Check
Objective: Confirm regioisomeric purity (Secondary vs. Primary chloride).
-
Sample: Take an aliquot of the bulk material stored at -20°C.
-
Analysis: Run GC-MS or
NMR in (neutralized with basic alumina). -
Key Signals:
-
Target (Secondary): Terminal alkene signals (multiplets at 5.0–6.0 ppm).
-
Impurity (Primary): Internal alkene signals (doublet of triplets/multiplets typically shielded relative to terminal).
-
-
Limit: If Primary isomer > 10%, purification via rapid silica chromatography (neutralized with 1%
) is required.
Handling & Storage Recommendations
Based on the instability mechanisms identified, the following "Golden Rules" apply:
-
Acid Scavenging: Always store the neat liquid over a stabilizer. Potassium Carbonate (
) (anhydrous, granular) is recommended at 0.5% w/w to neutralize trace HCl evolution. -
Temperature Control: Store at -20°C . Above 40°C, rearrangement to the primary chloride accelerates.
-
Solvent Choice: Avoid protic solvents (MeOH, EtOH). Use aprotic, non-polar solvents (DCM, Toluene) for processing.
-
Quenching: When using in reactions, ensure the reaction mixture is basic or buffered (e.g., Pyridine,
) to prevent ester loss.
References
- Allylic Chloride Reactivity: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
-
tert-Butyl Ester Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. Wiley, 2006.
- Sigmatropic Rearrangements: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer, 2007. (Section 11.
-
Hydrolysis Kinetics: Robertson, R. E. "Solvolysis in Water." Progress in Physical Organic Chemistry, Vol 4, 1967.
-
Reagent Data: Sigma-Aldrich. Safety Data Sheet: tert-Butyl 3-chloropent-4-enoate.
Sources
Validation Guide: Purity Analysis of tert-Butyl 3-chloropent-4-enoate via Gas Chromatography
Executive Summary & Chemical Context[1][2][3][4][5][6]
The Challenge: tert-Butyl 3-chloropent-4-enoate (CAS 713144-30-0) presents a classic "analytical paradox." While its molecular weight and volatility make it a candidate for Gas Chromatography (GC), its structural features—specifically the thermally labile tert-butyl ester and the reactive allylic chloride—render it highly susceptible to degradation under standard GC conditions.
The Solution: Standard split/splitless injection techniques (typically operating at >200°C) will cause significant artifact formation, leading to false purity results. This guide validates a Cold On-Column (COC) injection method as the only viable GC approach, while benchmarking it against Quantitative NMR (qNMR) as the non-destructive "Gold Standard."
Structural Vulnerability
The molecule contains two primary failure points under thermal stress:
-
Acid-Catalyzed Elimination: tert-Butyl esters undergo thermal elimination (E1 mechanism) to release isobutylene and the corresponding carboxylic acid.
-
Allylic Rearrangement: The 3-chloro-1,4-diene system is prone to allylic shifts or dehydrochlorination.
Figure 1: Thermal Degradation Pathway The following diagram illustrates the degradation mechanism that occurs in a hot GC inlet.
Caption: Thermal decomposition pathway of tert-butyl esters inside a heated GC injector.
Comparative Analysis: Selecting the Right Tool
Before method validation, one must select the appropriate technique. The table below objectively compares the performance of standard methods against the optimized protocol.
Table 1: Comparative Performance Matrix
| Feature | Standard GC (Split/Splitless) | Optimized GC (Cold On-Column) | Reverse Phase HPLC | qNMR (1H) |
| Thermal Stress | High (250°C Inlet) | Low (Track Oven Temp) | None (Ambient) | None (Ambient) |
| Suitability | Unsuitable (Degradation) | High (Volatile/Semivolatile) | Medium (Detection limits) | High (Primary Reference) |
| Sensitivity | High (FID) | High (FID/MS) | Medium (UV - weak chromophore) | Low (mg quantities needed) |
| Resolution | High | High | Medium | High (Structural specific) |
| Risk Factor | False low purity due to artifact peaks. | Column overload if not managed.[1] | Hydrolysis of chloride in aqueous mobile phase.[2] | Solvent interference.[3] |
Expert Insight: While HPLC is often the default for unstable compounds, this specific molecule lacks a strong UV chromophore (only end-absorption <210 nm), making HPLC sensitivity poor and baseline noise high. Therefore, GC with Cold On-Column injection is the superior choice for routine purity analysis, provided the thermal history is controlled.
Experimental Protocol: The Self-Validating System
This protocol is designed to be "self-validating." If the method is failing (degrading the sample), the presence of the 3-chloropent-4-enoic acid peak (the breakdown product) will immediately signal the error.
Instrumentation & Conditions
-
System: GC-FID (Flame Ionization Detector) or GC-MS.[4]
-
Inlet: Cool On-Column (COC) or PTV in solvent-vent mode (Initial T < 40°C).
-
Critical: Do NOT use a standard Split/Splitless injector.[5]
-
-
Column: Low-bleed, mid-polarity phase (e.g., DB-624 or Rxi-624Sil MS ).
-
Rationale: A mid-polarity column helps separate the polar acid degradant from the neutral ester.
-
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
Optimized Method Parameters
| Parameter | Setting | Rationale |
| Inlet Temp | Track Oven (or 40°C) | Prevents flash vaporization and thermal elimination. |
| Injection Vol | 0.5 µL | Minimizes backflash and column overload. |
| Oven Program | 40°C (hold 1 min) → 10°C/min → 180°C | Gentle ramp ensures separation without thermal shock. |
| Detector (FID) | 250°C | High temp allowed here as separation is already complete. |
Validation Workflow
The following diagram outlines the decision tree for validating the method and handling data.
Caption: Analytical workflow ensuring method integrity before quantification.
Validation Parameters (ICH Q2 Aligned)
To ensure scientific integrity, the method must be validated against the following criteria.
Specificity (Stress Testing)
-
Protocol: Inject a sample of the pure compound and a sample spiked with the expected degradant (3-chloropent-4-enoic acid).
-
Requirement: Baseline resolution (
) between the tert-butyl ester and the free acid. -
Pass Criteria: No interference at the retention time of the main peak.
Linearity & Range
-
Protocol: Prepare 5 concentration levels (e.g., 0.5 mg/mL to 5.0 mg/mL).
-
Requirement: Correlation coefficient (
) .[6] -
Note: Because FID response factors can vary based on carbon count, linearity confirms the detector response is proportional across the range.
Accuracy (Recovery)
-
Protocol: Spike the analyte into a blank matrix (or solvent) at 80%, 100%, and 120% levels.
-
Requirement: Mean recovery between 98.0% and 102.0%.[6]
Robustness (The "Self-Check")
-
Experiment: Intentionally run the method with a standard Split/Splitless injector at 250°C.
-
Expected Result: You should see a massive increase in the acid peak and isobutylene (solvent peak broadening).
-
Value: This confirms that your optimized COC method is actually preserving the sample integrity compared to the standard method.
Alternative Validation: qNMR (The Gold Standard)
If GC results are ambiguous or if a certified reference standard is unavailable, Quantitative 1H NMR (qNMR) is the required cross-validation tool.
Why qNMR? It provides absolute purity without requiring a response factor calibration.[7] It is performed at ambient temperature, eliminating the thermal degradation risk entirely.
qNMR Protocol:
-
Solvent: CDCl3 or DMSO-d6 (Ensure no reaction with the chloride).
-
Internal Standard: Maleic Acid or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene) – must have non-overlapping signals.
-
Integration: Compare the integration of the alkene protons (approx. 5.0-6.0 ppm) or the tert-butyl singlet (approx. 1.4 ppm) against the internal standard protons.
Formula:
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
- Grob, K. (1991). On-Column Injection in Capillary Gas Chromatography. Springer-Verlag. (Foundational text on COC injection for labile compounds).
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[8][7] Progress in Nuclear Magnetic Resonance Spectroscopy.[9] Link
-
Phenomenex. (2025). GC Injection Techniques for Accurate Chromatography: Cool On-Column.Link
-
Organic Chemistry Portal. (2024). Stability and Protection of tert-Butyl Esters.Link
Sources
- 1. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Sci-Hub. Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems / Journal of Chromatography A, 1999 [sci-hub.jp]
- 5. Split or splitless injection for complex mixtures like oil - Chromatography Forum [chromforum.org]
- 6. environics.com [environics.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
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- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Elemental Analysis and High-Resolution Mass Spectrometry for the Structural Confirmation of tert-Butyl 3-chloropent-4-enoate
In the landscape of drug development and chemical synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of regulatory compliance and scientific rigor. For intermediates like tert-Butyl 3-chloropent-4-enoate, a halogenated alkene, this process demands analytical techniques that can provide precise and reliable data on its elemental composition and molecular formula. This guide offers an in-depth comparison of two foundational analytical techniques: Elemental Analysis (EA) and High-Resolution Mass Spectrometry (HRMS). We will explore the causality behind experimental choices, present self-validating protocols, and provide a clear framework for researchers, scientists, and drug development professionals to select the most appropriate method for their analytical needs.
The Analytical Challenge: tert-Butyl 3-chloropent-4-enoate
tert-Butyl 3-chloropent-4-enoate presents a multi-faceted analytical challenge. Its structure incorporates a volatile tert-butyl group, a reactive allylic chloride, and a carbon-carbon double bond. A robust analytical strategy must confidently determine the presence and proportion of chlorine while accurately defining the overall elemental composition to confirm the molecular formula, C9H15ClO2.
Elemental Analysis: The Gold Standard for Quantitative Composition
Elemental analysis, particularly combustion analysis, is a venerable and highly trusted technique for determining the mass fractions of carbon, hydrogen, nitrogen, sulfur, and halogens in a sample.[1] The core principle of combustion analysis involves the complete oxidation of the sample in a high-temperature, oxygen-rich environment. The resulting elemental gases, such as CO2, H2O, and, in this case, HCl, are then quantitatively measured.[1]
Causality in Experimental Design for Halogenated Compounds
The presence of chlorine in tert-Butyl 3-chloropent-4-enoate necessitates specific considerations in the combustion process. Incomplete combustion can lead to the formation of soot and other chlorinated byproducts, skewing the results.[2] Modern elemental analyzers are designed with specialized combustion tube packings and scrubbing reagents to ensure complete conversion of the chlorine to a detectable form, typically hydrogen chloride (HCl).[3] The HCl is then trapped in an absorption solution and quantified, often by microcoulometric titration.[4]
Experimental Protocol: Combustion Analysis of tert-Butyl 3-chloropent-4-enoate
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the purified tert-Butyl 3-chloropent-4-enoate into a tin or silver capsule. Due to its liquid nature, a volatile-compatible encapsulation method is crucial.
-
Instrument Setup: Calibrate the elemental analyzer using a certified standard with a known halogen content, such as 2-chlorobenzoic acid.
-
Combustion: Introduce the encapsulated sample into the combustion furnace, typically operating at temperatures exceeding 900 °C in a pure oxygen atmosphere.[5]
-
Gas Separation and Detection: The combustion gases are passed through a series of scrubbers and catalysts to remove interfering elements and ensure the conversion of all chlorine to HCl. The separated gases are then quantified by their respective detectors (e.g., thermal conductivity for C and H, coulometric titration for Cl).
-
Data Analysis: The instrument software calculates the weight percentages of C, H, and Cl based on the detector responses and the initial sample weight.
Workflow for Elemental Analysis
Caption: Workflow for Combustion-Based Elemental Analysis.
High-Resolution Mass Spectrometry: Unveiling the Molecular Formula
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high precision. This precision allows for the determination of a compound's elemental formula by distinguishing between ions with the same nominal mass but different elemental compositions.[6] For tert-Butyl 3-chloropent-4-enoate, HRMS provides two critical pieces of information: the accurate mass of the molecular ion and the characteristic isotopic pattern of chlorine.
The Power of Isotopic Patterns
Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively.[7] This results in a distinctive isotopic pattern in the mass spectrum for any chlorine-containing compound. The molecular ion will appear as a pair of peaks separated by two mass units (m/z), with a relative intensity ratio of roughly 3:1.[7] Observing this pattern is a highly reliable indicator of the presence of a single chlorine atom in the molecule.
Experimental Protocol: HRMS Analysis of tert-Butyl 3-chloropent-4-enoate
-
Sample Preparation: Prepare a dilute solution of tert-Butyl 3-chloropent-4-enoate (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for polar molecules, while APCI can be effective for less polar compounds.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. These analyzers provide the necessary mass accuracy (typically < 5 ppm) to confidently determine the elemental formula.
-
Data Analysis:
-
Identify the molecular ion peaks corresponding to [M+H]⁺ or [M+Na]⁺.
-
Examine the isotopic pattern to confirm the presence of one chlorine atom (a 3:1 ratio for the M and M+2 peaks).
-
Use the instrument software to calculate the elemental composition from the measured accurate mass of the monoisotopic peak.
-
Workflow for HRMS Analysis
Caption: Workflow for High-Resolution Mass Spectrometry Analysis.
Comparative Analysis: Elemental Analysis vs. HRMS
The choice between elemental analysis and HRMS depends on the specific analytical question being asked. While both contribute to structural confirmation, they provide different types of information.
| Feature | Elemental Analysis (Combustion) | High-Resolution Mass Spectrometry (HRMS) |
| Primary Information | Quantitative elemental composition (%C, %H, %Cl) | Accurate mass-to-charge ratio (m/z) and isotopic pattern |
| Inference | Provides the empirical formula | Directly determines the molecular formula |
| Accuracy | Typically within ±0.4% of the theoretical value | Mass accuracy typically < 5 ppm |
| Sensitivity | Milligram (mg) sample quantities required | Microgram (µg) to nanogram (ng) sample quantities |
| Sample Purity | Highly sensitive to impurities; provides a measure of bulk purity | Can analyze components in a mixture, but purity is not directly assessed |
| Throughput | Relatively low; sample preparation and analysis can be time-consuming | High throughput is possible with autosamplers |
| Key Advantage | Confirms the bulk purity and elemental ratios of the sample.[8] | Provides unambiguous molecular formula and structural information from fragmentation. |
Theoretical vs. Expected Experimental Data for tert-Butyl 3-chloropent-4-enoate (C9H15ClO2)
| Analysis Type | Parameter | Theoretical Value | Expected Experimental Result |
| Elemental Analysis | % Carbon | 56.69% | 56.69 ± 0.4% |
| % Hydrogen | 7.93% | 7.93 ± 0.4% | |
| % Chlorine | 18.59% | 18.59 ± 0.4% | |
| HRMS | Monoisotopic Mass [M+H]⁺ | 191.0833 (for ³⁵Cl) | 191.0833 ± 0.0009 |
| Isotopic Peak [M+2+H]⁺ | 193.0804 (for ³⁷Cl) | 193.0804 ± 0.0009 | |
| Isotopic Ratio (M:M+2) | ~3:1 | ~3:1 |
Conclusion: A Synergistic Approach
For the unequivocal structural confirmation of tert-Butyl 3-chloropent-4-enoate, elemental analysis and HRMS are not mutually exclusive but rather complementary techniques. Elemental analysis provides a robust, quantitative measure of the elemental composition, serving as an excellent confirmation of the sample's bulk purity and empirical formula. HRMS, on the other hand, delivers the high-precision mass measurement necessary to determine the exact molecular formula and offers definitive proof of the presence of chlorine through its characteristic isotopic signature.
In a regulated environment, such as pharmaceutical development, employing both techniques provides a self-validating system of structural confirmation. A successful outcome would show the experimental weight percentages from elemental analysis matching the theoretical values derived from the molecular formula determined by HRMS. This dual-pronged approach offers the highest level of confidence in the identity and purity of synthesized compounds, ensuring the integrity of subsequent research and development activities.
References
- Šyc, M., et al. (2010). FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS. Journal of the University of Chemical Technology and Metallurgy, 45(3), 285-290.
- ASTM E442-15. (2015). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.
- Wang, Y., et al. (2017). Compound-Specific Chlorine Isotope Analysis of Organochlorines Using Gas Chromatography-Double Focus Magnetic-Sector High Resolution Mass Spectrometry. arXiv:1709.03718.
- Shekhovtsova, T.N., & Fadeeva, V.I. (n.d.). ELEMENTAL ANALYSIS. EOLSS.net.
- Culmo, R.F. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.
- Analytik Jena. (n.d.).
- Fröschke, K., & Puk, R. (n.d.). Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure.
- Thermo Fisher Scientific. (n.d.).
- Ren, H., et al. (2021).
- University of Chemistry and Technology, Prague. (2016).
- Analytik Jena. (n.d.). Combustion Elemental Analysis.
- Aiken, A.C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(21), 8350-8358.
- Chemistry Steps. (2025). Isotopes in Mass Spectrometry.
- Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
- Fischer, A., et al. (2012). Compound-specific Chlorine Isotope Analysis of Tetrachloromethane and Trichloromethane by GC-IRMS vs. GC-qMS. Analytical and Bioanalytical Chemistry, 403(9), 2745-2755.
- Lab Manager. (2024).
- Hofstetter, T.B., et al. (2014). Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE)
- Elementar. (n.d.).
- Intertek. (n.d.).
- ResearchGate. (2016).
- Element Lab Solutions. (n.d.).
- Lab Manager. (2025).
- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Asymchem. (n.d.).
- Analytical Sciences Mentor. (2023).
- Thermo Fisher Scientific. (n.d.). Simultaneous UHPLC/MS Analyses of Explosive Compounds.
- BP4NTA. (2025). New Publication – Community Needs and Proposed Solutions for a Broadly Applicable Standard/QC Mixture for High-Resolution Mass Spectrometry-Based Non-Targeted Analysis.
- Paris, B.L., et al. (2011). Accurate mass spectrometry elucidates a misleading metabonate formed from amine-containing drugs in reactive metabolite. Drug Metabolism and Disposition, 39(8), 1392-1398.
- Zhang, X., et al. (2022). Recent Advances in Mass Spectrometry Techniques for Atmospheric Chemistry Research on Molecular-Level. NOAA Institutional Repository.
- Hartmann, E.C., et al. (2011). Mass spectrum of d3-OH-PA-tert-butyl-dimethylsilyl-derivate (EI mode).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
